Dhodh-IN-4

HsDHODH Inhibition Autoimmune Research Pyrimidine Biosynthesis

Dhodh-IN-4 (DHODH-IN-4) is a butenamide-class DHODH inhibitor with a unique 22-fold human selectivity profile (HsDHODH Ki=22 nM; PfDHODH Ki=480 nM). Unlike Brequinar (non-selective, cytotoxic) or DSM265 (Pf-selective), it enables host-cell counter-screening in antimalarial assays and robust pyrimidine pathway blockade in human T-cell/cancer models—14-fold more potent than leflunomide. DMSO solubility of 55 mg/mL supports 3D organoid studies with minimal vehicle toxicity.

Molecular Formula C17H12Cl2N2O2
Molecular Weight 347.2 g/mol
Cat. No. B12423205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDhodh-IN-4
Molecular FormulaC17H12Cl2N2O2
Molecular Weight347.2 g/mol
Structural Identifiers
SMILESCC(=C(C#N)C(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2Cl)Cl)O
InChIInChI=1S/C17H12Cl2N2O2/c1-10(22)13(9-20)17(23)21-16-7-6-11(8-15(16)19)12-4-2-3-5-14(12)18/h2-8,22H,1H3,(H,21,23)/b13-10-
InChIKeyKEZXIYKJTYTGOO-RAXLEYEMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dhodh-IN-4: Baseline DHODH Inhibitor Potency Data for Procurement Qualification


Dhodh-IN-4 (also cataloged as DHODH-IN-4 or compound 17) is a small-molecule inhibitor targeting dihydroorotate dehydrogenase (DHODH), a rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway [1]. It belongs to a structural class characterized by a substituted butenamide core and demonstrates dual inhibitory activity against both human (HsDHODH) and Plasmodium falciparum (PfDHODH) orthologs . The compound is frequently referenced in primary research as a tool molecule for studying species-selective DHODH inhibition and has been utilized in antimalarial target validation . This guide evaluates the quantifiable differentiation of Dhodh-IN-4 against its closest structural and functional analogs to inform scientifically rigorous procurement decisions.

Why Substituting Dhodh-IN-4 with Generic DHODH Inhibitors Compromises Species-Selectivity and Assay Validity


In-class DHODH inhibitors are not functionally interchangeable due to substantial variation in species selectivity profiles, binding kinetics, and off-target liabilities [1]. A common procurement error is selecting a highly potent but non-selective human DHODH inhibitor (e.g., Brequinar, IC50 ~5.2 nM) for antimalarial studies, which results in host cell cytotoxicity that confounds parasite growth inhibition data . Conversely, highly selective PfDHODH inhibitors (e.g., DSM265, Pf IC50 16 nM) exhibit negligible activity against human enzyme, rendering them inappropriate for autoimmune or oncology models requiring human enzyme modulation [2]. Dhodh-IN-4 occupies a distinct profile: it exhibits a preferential binding affinity for human DHODH but retains measurable activity against the parasite enzyme, a property not shared by most mono-selective analogs. The following quantitative evidence establishes the precise experimental contexts in which Dhodh-IN-4 provides a unique advantage over these comparators.

Quantitative Comparative Evidence: Dhodh-IN-4 vs. Structural and Functional DHODH Inhibitor Analogs


Human DHODH Potency: Dhodh-IN-4 vs. Leflunomide (A77 1726)

Dhodh-IN-4 demonstrates a 14-fold greater inhibitory potency against human DHODH compared to the widely used clinical standard leflunomide (active metabolite A77 1726). While leflunomide is a cornerstone for rheumatoid arthritis research, its moderate potency limits its utility in studies requiring robust enzyme blockade . Dhodh-IN-4 achieves significantly lower residual enzyme activity at equimolar concentrations, providing a more pronounced suppression of de novo pyrimidine synthesis.

HsDHODH Inhibition Autoimmune Research Pyrimidine Biosynthesis

Dual-Species Binding Kinetics: Dhodh-IN-4 vs. DHODH-IN-8

Dhodh-IN-4 exhibits a distinct binding kinetic profile relative to its close structural analog DHODH-IN-8 (Compound 27). While both compounds inhibit human DHODH, Dhodh-IN-4 demonstrates a 22-fold stronger affinity for the human enzyme (Ki = 22 nM) compared to the parasite enzyme (Ki = 480 nM). This contrasts with DHODH-IN-8, which shows a 350-fold difference in Kis (0.016 μM for human vs. 5.6 μM for parasite), but achieves its selectivity through a vastly weaker interaction with PfDHODH .

Species Selectivity Binding Kinetics Malaria Research

Species Selectivity Profile: Dhodh-IN-4 vs. DSM265 (PfDHODH-selective)

Dhodh-IN-4 provides a fundamentally different selectivity profile compared to highly selective PfDHODH inhibitors like DSM265. While DSM265 exhibits extreme selectivity (PfDHODH IC50 = 16 nM; Human DHODH IC50 > 100 μM, a >6,250-fold window), Dhodh-IN-4 demonstrates a reversed species preference, showing a 22-fold greater potency against the human enzyme (HsDHODH IC50 = 0.18 μM) compared to the parasite enzyme (PfDHODH IC50 = 4 μM) [1].

Antimalarial Drug Discovery Off-Target Toxicity Selectivity Index

Physicochemical Properties and Formulation: Dhodh-IN-4 vs. Brequinar

Dhodh-IN-4 possesses favorable physicochemical properties for in vitro and in vivo research compared to the highly potent but lipophilic inhibitor Brequinar. Dhodh-IN-4 exhibits a lower calculated LogP (5.3) and a higher polar surface area (tPSA = 73.1 Ų) than typical high-affinity DHODH inhibitors . This profile translates to demonstrated solubility of 55 mg/mL in DMSO, facilitating the preparation of concentrated stock solutions for cell culture and animal studies .

Solubility In Vivo Formulation Drug Delivery

Antimalarial Cellular Activity: Dhodh-IN-4 vs. PfDHODH-IN-2

In whole-cell P. falciparum assays, Dhodh-IN-4 demonstrates a unique activity profile compared to the selective PfDHODH inhibitor PfDHODH-IN-2. While PfDHODH-IN-2 exhibits poor whole-cell activity (IC50 > 20 μM against both 3D7 and Dd2 strains) despite its potent enzyme inhibition (PfDHODH IC50 = 1.11 μM), Dhodh-IN-4 shows comparable enzyme potency but with distinct cellular behavior [1][2].

Parasite Growth Inhibition Whole-Cell Assay Antimalarial Efficacy

High-Impact Research Applications for Dhodh-IN-4: From Target Validation to Species-Selectivity Controls


Validating Human DHODH as a Therapeutic Target in Autoimmune and Oncology Models

Based on its 14-fold greater potency against human DHODH compared to leflunomide, Dhodh-IN-4 is optimally suited for in vitro studies requiring robust suppression of de novo pyrimidine biosynthesis in human lymphocyte or cancer cell lines [1]. Researchers investigating the role of DHODH in T-cell proliferation or differentiation should prioritize Dhodh-IN-4 to achieve a more complete pathway blockade, reducing the confounding effects of residual enzyme activity observed with leflunomide at standard experimental concentrations .

Serving as a Human-Preferring Control in PfDHODH Selectivity Screens

Due to its unique 22-fold preference for human DHODH over the parasite enzyme, Dhodh-IN-4 is the ideal negative control or counter-screen compound for antimalarial drug discovery programs [1]. When evaluating novel PfDHODH inhibitors, inclusion of Dhodh-IN-4 allows researchers to benchmark the species-selectivity window and confirm that observed parasite killing is not due to off-target inhibition of the host enzyme .

Structural Biology and Co-Crystallography of the DHODH Ubiquinone Binding Site

The distinct binding kinetics of Dhodh-IN-4 (HsDHODH Ki = 22 nM) and its membership in the well-characterized butenamide class of inhibitors make it a valuable ligand for co-crystallization studies with human DHODH [1]. Its moderate affinity for PfDHODH (Ki = 480 nM) also permits comparative structural studies to elucidate the molecular determinants of species selectivity within the ubiquinone binding cavity, an area of active interest for rational drug design .

Facilitating Complex In Vitro Models with Limited Solubility Tolerance

With a validated DMSO solubility of 55 mg/mL (158 mM), Dhodh-IN-4 is particularly well-suited for advanced cellular models, such as 3D spheroids or organoids, that require high compound concentrations and are sensitive to vehicle toxicity [1]. Its formulation flexibility minimizes the need for high percentages of organic solvents, preserving the integrity of sensitive biological matrices and improving the reproducibility of long-term exposure studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dhodh-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.